molecular formula C10H21BrO B14568856 3-(2-Bromoethoxy)octane CAS No. 61853-35-8

3-(2-Bromoethoxy)octane

Cat. No.: B14568856
CAS No.: 61853-35-8
M. Wt: 237.18 g/mol
InChI Key: CFWOCCWPZFDSTL-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)octane is an organic compound with the molecular formula C10H21BrO. It is a member of the alkyl bromides family, characterized by the presence of a bromine atom attached to an alkyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(2-Bromoethoxy)octane is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of sodium or potassium alkoxide and 2-bromoethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Ethers: Formed through nucleophilic substitution.

    Alkenes: Formed through elimination reactions.

    Alcohols and Aldehydes: Formed through oxidation reactions.

Scientific Research Applications

3-(2-Bromoethoxy)octane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ethers and other functionalized compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)octane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-octanol: Similar in structure but with a hydroxyl group instead of an ether linkage.

    2-Bromoethanol: A simpler compound with a shorter carbon chain.

    1-Bromo-3-octane: Another alkyl bromide with a different position of the bromine atom.

Uniqueness

3-(2-Bromoethoxy)octane is unique due to its specific ether linkage and the position of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

61853-35-8

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(2-bromoethoxy)octane

InChI

InChI=1S/C10H21BrO/c1-3-5-6-7-10(4-2)12-9-8-11/h10H,3-9H2,1-2H3

InChI Key

CFWOCCWPZFDSTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OCCBr

Origin of Product

United States

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